2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-25-15-8-10(6-7-13(15)23)16-12(9-21)19(22)27-18-11-4-2-3-5-14(11)26-20(24)17(16)18/h2-8,16,23H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDMKTHUGMFLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of cyano-substituted derivatives or iodinated compounds.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antibacterial agent and in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Pyranochromene derivatives differ primarily in substituents at the 4-position. Key analogs and their properties are compared below:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, NO₂): Improve metabolic stability and cytotoxicity but may reduce solubility .
- Electron-Donating Groups (OH, OMe) : Enhance solubility and target binding via hydrogen bonding; may reduce toxicity .
- Bulkier Substituents (naphthyl) : Increase steric hindrance, affecting pharmacokinetics (e.g., longer half-life) .
Biological Activity
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, a complex organic compound, belongs to the pyranochromene family. This compound is characterized by its unique molecular structure, which includes an amino group, hydroxyl group, and methoxy group. These functional groups contribute to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a one-pot reaction of 4-hydroxycoumarin, 4-methoxybenzaldehyde, and malononitrile under specific catalytic conditions. The resulting product has been analyzed using X-ray diffraction to elucidate its crystal structure. Notably, it crystallizes in a triclinic form and forms a co-crystal with acetic acid without undergoing proton transfer to the amine group .
Biological Activities
Research indicates that pyranochromene derivatives exhibit a wide range of biological activities. The specific compound under discussion has shown promise in several areas:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inducing apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest . Studies have indicated that derivatives of pyranochromenes can inhibit tubulin polymerization, leading to reduced tumor growth and metastasis.
- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Similar analogs have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
- Enzyme Inhibition : There is evidence that pyranochromene derivatives can inhibit key enzymes involved in metabolic pathways related to diseases like diabetes and cancer. For instance, they may inhibit topoisomerases and cytochrome P450 enzymes, which are crucial for cancer cell proliferation and drug metabolism .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Amino Group | Enhances binding affinity to biological targets |
| Hydroxyl Group | Increases solubility and bioavailability |
| Methoxy Group | Modulates pharmacokinetic properties |
This table illustrates how specific functional groups influence the compound's interaction with biological systems.
Case Studies
- Anticancer Studies : In vitro studies on cancer cell lines (e.g., PC-3 prostate cancer cells) have shown that similar compounds can significantly reduce cell viability compared to controls. These studies often utilize assays like MTT or Annexin V/PI staining to assess cell death mechanisms .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyranochromene derivatives against Candida species and found that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than fluconazole, indicating strong antifungal potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-4-(4-hydroxy-3-methoxyphenyl)pyrano[3,2-c]chromene derivatives, and how do reaction conditions influence yield?
- Methodology : Multi-component reactions (MCRs) using aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of catalysts (e.g., L-proline-modified Zr-MOFs or deep eutectic solvents) are common. Solvent choice (ethanol, DMF) and temperature (80–100°C) significantly affect yields. Substituents on the aldehyde precursor (e.g., electron-withdrawing groups) may require adjusted catalyst loading or reaction times .
- Data : IR and NMR spectroscopy confirm cyclization and functional group integrity. For example, IR peaks at ~2195 cm⁻¹ (C≡N stretch) and 1709–1717 cm⁻¹ (ketone C=O) are critical markers .
Q. How are spectroscopic techniques (IR, NMR, HRMS) employed to characterize the target compound and its analogs?
- Methodology :
- IR : Identify nitrile (2190–2203 cm⁻¹), carbonyl (1675–1717 cm⁻¹), and phenolic O–H (3285–3504 cm⁻¹) stretches.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.9 ppm), methoxy groups (δ ~3.8 ppm), and pyranone carbons (δ 104–158 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error .
Q. What crystallographic methods are used to resolve the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Critical parameters include space group (e.g., P1 triclinic), bond lengths (C–C ≈ 1.35–1.52 Å), and torsion angles to confirm fused pyranone-chromene geometry. Disorder in substituents (e.g., methoxyphenyl) requires iterative refinement .
Advanced Research Questions
Q. How are structure-activity relationships (SARs) evaluated for anti-cancer or anti-viral activity in analogs of this compound?
- Methodology :
- Substituent variation : Replace the 4-hydroxy-3-methoxyphenyl group with halogens (Cl, F), nitro, or trifluoromethyl groups to modulate bioactivity.
- Biological assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and anti-HIV activity (reverse transcriptase inhibition in MT-4 cells). SARs reveal electron-withdrawing substituents enhance anti-cancer potency but may increase cytotoxicity .
Q. What computational approaches (e.g., DFT, molecular docking) predict electronic properties and target binding?
- Methodology :
- DFT : Calculate HOMO-LUMO gaps to assess reactivity. For example, pyranone rings show electron-rich regions ideal for nucleophilic interactions.
- Docking : Simulate binding to targets (e.g., HIV-1 reverse transcriptase or estrogen receptors) using AutoDock Vina. Key interactions include hydrogen bonds with the nitrile group and π-stacking with aromatic substituents .
Q. How can structural modifications reduce cytotoxicity while retaining pharmacological efficacy?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce off-target effects. For example, replacing halogenated phenyl groups with 4-hydroxyphenyl decreases hepatotoxicity (LO2 cell assays). Toxicity is quantified via IC50 ratios (cancer vs. normal cells) .
Q. What strategies overcome drug resistance in cancer therapy using derivatives of this compound?
- Methodology : Co-administer with chemotherapeutics (e.g., doxorubicin) and TFF3 inhibitors (e.g., AMPC) to reverse resistance in ER+ breast cancer. Dose-response curves and synergy indices (e.g., Chou-Talalay method) validate combinatorial efficacy .
Q. How do solvent and catalyst systems impact reaction efficiency and regioselectivity?
- Methodology : Polar aprotic solvents (DMF) enhance nucleophilicity in MCRs, while Brønsted acids (e.g., phthalic acid-based DES) accelerate cyclization. Catalyst choice (e.g., CuI for click chemistry) ensures regioselective formation of the pyranone ring .
Q. What analytical methods resolve contradictions in spectral or crystallographic data across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
